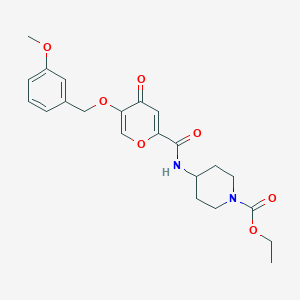![molecular formula C9H11NO5S B2901472 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 730956-98-6](/img/structure/B2901472.png)
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a chemical compound with the molecular formula C9H11NO5S It is known for its unique structure, which includes a thiazolidine ring and an ethoxy group
作用机制
Target of Action
It’s known that this compound is used in the synthesis of adsorbents from natural sodium alginate polymers .
Mode of Action
The compound interacts with its targets through a process of adsorption. The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Biochemical Pathways
The compound plays a significant role in the adsorption of rare earth element (ree) 3+ ions .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which could influence its bioavailability.
Result of Action
The introduction of the compound to sodium alginate polymers enhances their adsorption capacities for La, Gd, Y, and Sc . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values for the same elements compared to the pristine sodium alginate gel .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, thermodynamic evaluations were conducted for various gels against REE 3+ ions at 298.15 K .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring. The resulting intermediate is then reacted with ethyl bromoacetate to introduce the ethoxy group. The final product is obtained through hydrolysis and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the formation of the thiazolidine ring, introduction of the ethoxy group, and subsequent purification .
化学反应分析
Types of Reactions
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-[2-(2-Aminoethoxy)ethoxy]acetic acid
- 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid
Uniqueness
2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of a thiazolidine ring and an ethoxy group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
730956-98-6 |
|---|---|
分子式 |
C9H11NO5S |
分子量 |
245.25 g/mol |
IUPAC 名称 |
2-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-15-9(14)3-7-10(4-8(12)13)6(11)5-16-7/h3H,2,4-5H2,1H3,(H,12,13)/b7-3- |
InChI 键 |
LKIZGGQUGGEKEA-CLTKARDFSA-N |
SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |
手性 SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)O |
规范 SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901389.png)
![(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
![2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2901392.png)
![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)
![7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B2901400.png)
![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
